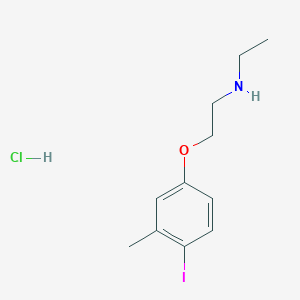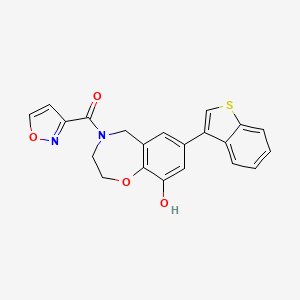![molecular formula C15H25N3O3 B5308493 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride, also known as UMB68, is a small molecule that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. UMB68 is a spirocyclic compound that contains a morpholine ring and a diazaspiro ring system. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of inflammatory mediator. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in certain applications. This compound can also exhibit non-specific binding to proteins and other biomolecules, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride. One area of interest is the development of this compound derivatives with improved solubility and specificity. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride involves a multistep process that begins with the reaction of 1,6-diaminohexane with 2-(4-morpholinyl)acetic acid to form the intermediate compound. The intermediate is then subjected to a cyclization reaction with paraformaldehyde and hydrochloric acid to yield the final product, this compound hydrochloride.
Aplicaciones Científicas De Investigación
3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c19-13(14(20)18-9-11-21-12-10-18)17-7-3-15(4-8-17)1-5-16-6-2-15/h16H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJAOQNVQPGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)


![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)


![({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)
